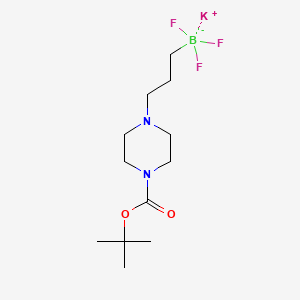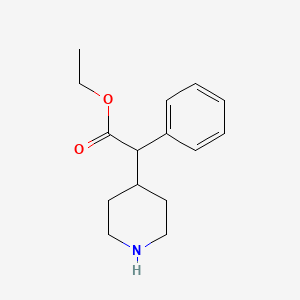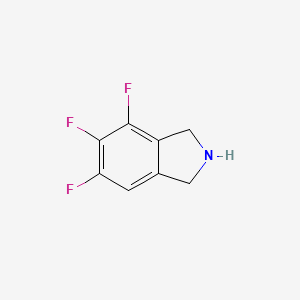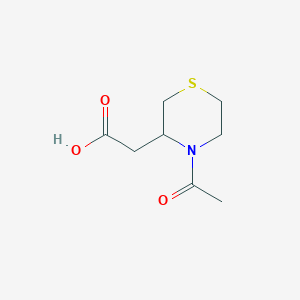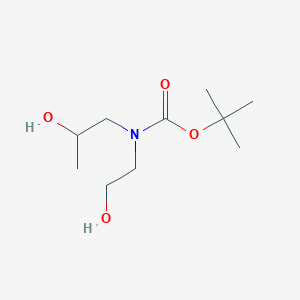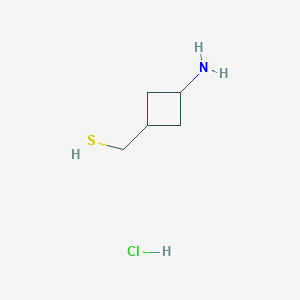
(3-Aminocyclobutyl)methanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminocyclobutyl)methanethiol hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a methanethiol moiety, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclobutyl)methanethiol hydrochloride typically involves the reaction of cyclobutylamine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process may include:
Reactor Type: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
(3-Aminocyclobutyl)methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, thiols
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
(3-Aminocyclobutyl)methanethiol hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminocyclobutyl)methanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:
Binding to active sites: Inhibiting or activating enzyme functions.
Interacting with receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Lacks the methanethiol group, making it less versatile in certain reactions.
Methanethiol: Lacks the aminocyclobutyl group, limiting its applications in biological studies.
Uniqueness
(3-Aminocyclobutyl)methanethiol hydrochloride is unique due to its combined aminocyclobutyl and methanethiol functionalities, allowing it to participate in a wide range of chemical and biological reactions.
Properties
Molecular Formula |
C5H12ClNS |
|---|---|
Molecular Weight |
153.67 g/mol |
IUPAC Name |
(3-aminocyclobutyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H |
InChI Key |
YTCAQUAUEGYGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


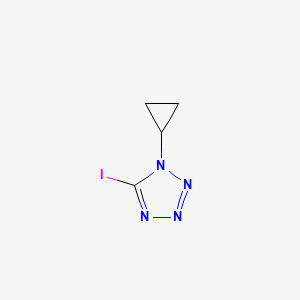

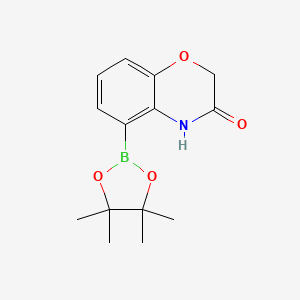

![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)
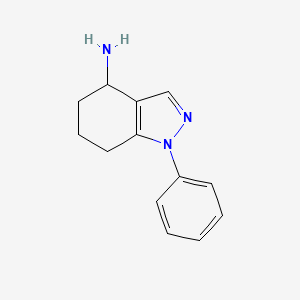
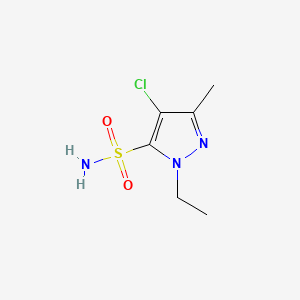
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
